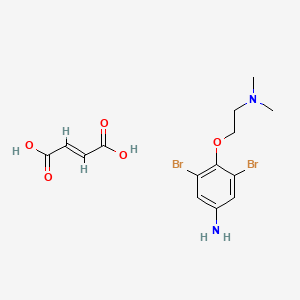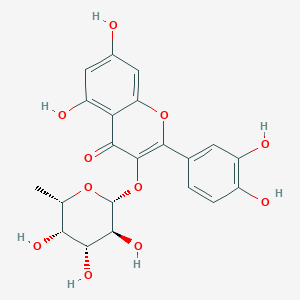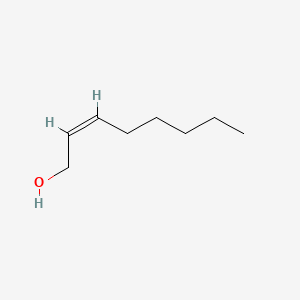
Ácido calendico
Descripción general
Descripción
El Ácido Octadeca-8(E),10(E),12(Z)-trienoico es un ácido graso poliinsaturado con tres dobles enlaces ubicados en los átomos de carbono 8, 10 y 12. La configuración única de estos dobles enlaces, con dos en la configuración E (trans) y uno en la configuración Z (cis), le confiere a este compuesto propiedades químicas y físicas distintas. Es un miembro de la familia del ácido octadeca-trienoico, que son conocidos por sus papeles en diversos procesos biológicos y posibles beneficios para la salud.
Aplicaciones Científicas De Investigación
El Ácido Octadeca-8(E),10(E),12(Z)-trienoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los ácidos grasos poliinsaturados en diversas reacciones químicas.
Biología: Juega un papel en la estructura y función de la membrana celular, influyendo en la fluidez de la membrana y las vías de señalización.
Medicina: La investigación ha demostrado posibles propiedades antiinflamatorias y anticancerígenas, lo que lo convierte en un candidato para aplicaciones terapéuticas.
Industria: Se utiliza en la producción de polímeros biodegradables y como precursor para la síntesis de otros compuestos bioactivos.
Mecanismo De Acción
El mecanismo de acción del Ácido Octadeca-8(E),10(E),12(Z)-trienoico implica su incorporación en las membranas celulares, donde afecta la fluidez y función de la membrana. También puede actuar como ligando para receptores específicos, modulando las vías de señalización involucradas en la inflamación y la proliferación celular. Los objetivos moleculares incluyen los receptores activados por proliferadores de peroxisomas (PPAR) y otros receptores nucleares que regulan la expresión genética.
Compuestos similares:
Ácido linoleico: Un ácido graso poliinsaturado con dos dobles enlaces en los átomos de carbono 9 y 12.
Ácido alfa-linolénico: Un ácido graso poliinsaturado con tres dobles enlaces en los átomos de carbono 9, 12 y 15.
Ácido gamma-linolénico: Un ácido graso poliinsaturado con tres dobles enlaces en los átomos de carbono 6, 9 y 12.
Comparación: El Ácido Octadeca-8(E),10(E),12(Z)-trienoico es único debido a su configuración específica de dobles enlaces, lo que le confiere propiedades químicas y biológicas distintas. A diferencia de los ácidos linoleico y alfa-linolénico, que tienen configuraciones totalmente cis, la configuración mixta E/Z del Ácido Octadeca-8(E),10(E),12(Z)-trienoico afecta su reactividad e interacción con los sistemas biológicos. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Análisis Bioquímico
Biochemical Properties
Calendic acid plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It is synthesized in Calendula officinalis from linoleate by an unusual delta-12-oleate desaturase, which converts the cis-double bond at position 9 to a trans, trans-conjugated double bond system . This conversion involves the interaction of calendic acid with specific enzymes, such as the delta-12-oleate desaturase, which facilitates the formation of the conjugated double bond system. Additionally, calendic acid can be esterified within phospholipids, indicating its interaction with lipid molecules and its potential role in membrane structure and function .
Cellular Effects
Calendic acid has been shown to influence various cellular processes. In vitro studies suggest that calendic acid can inhibit the growth of human colon cancer cells and induce apoptosis, highlighting its potential anti-cancer properties . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is of particular interest. For instance, calendic acid may modulate the expression of genes involved in lipid metabolism and inflammatory responses, thereby affecting cellular function and overall health.
Molecular Mechanism
The molecular mechanism of calendic acid involves its interaction with specific biomolecules and enzymes. Calendic acid exerts its effects by binding to lipid molecules and enzymes involved in lipid metabolism. The unique conjugated double bond system of calendic acid allows it to interact with lipid membranes, potentially altering their fluidity and function. Additionally, calendic acid may inhibit or activate certain enzymes, leading to changes in gene expression and cellular responses. These interactions at the molecular level contribute to the compound’s bioactivities and potential therapeutic applications .
Dosage Effects in Animal Models
The effects of calendic acid vary with different dosages in animal models. Studies have indicated that low to moderate doses of calendic acid can have beneficial effects, such as improved feed utilization and reduced feed intake in mice . High doses of calendic acid may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in the study of calendic acid’s bioactivities.
Metabolic Pathways
Calendic acid is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound is synthesized from linoleate by the action of delta-12-oleate desaturase, which introduces the conjugated double bond system . This metabolic pathway involves the interaction of calendic acid with enzymes and cofactors that facilitate its conversion and incorporation into lipid molecules. The presence of calendic acid can influence metabolic flux and metabolite levels, potentially affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, calendic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of calendic acid in lipid membranes and other cellular compartments. The transport and distribution of calendic acid are essential for its bioactivity and potential therapeutic effects, as they determine the compound’s availability and interaction with target biomolecules .
Subcellular Localization
The subcellular localization of calendic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Calendic acid is primarily localized within lipid membranes, where it can exert its effects on membrane structure and function. The compound’s localization is critical for its bioactivity, as it determines the sites of interaction with enzymes, proteins, and other biomolecules involved in cellular processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Ácido Octadeca-8(E),10(E),12(Z)-trienoico normalmente implica el uso de precursores de ácidos grasos insaturados. Un método común es la producción microbiana utilizando cepas específicas de bacterias como Pseudomonas aeruginosa. Estas bacterias pueden convertir el ácido ricinoleico en el ácido trienoico deseado en condiciones controladas. Las condiciones de reacción óptimas incluyen un pH de 8.0, una temperatura de incubación de 27 °C y una velocidad de agitación de 150 rpm durante 48 horas .
Métodos de producción industrial: La producción industrial del Ácido Octadeca-8(E),10(E),12(Z)-trienoico se puede lograr a través de procesos de fermentación microbiana a gran escala. El uso de biorreactores permite el control preciso de las condiciones ambientales, asegurando altos rendimientos y pureza del producto final. El proceso implica el cultivo de Pseudomonas aeruginosa en medios ricos en nutrientes, seguido de la extracción y purificación del ácido trienoico.
Análisis De Reacciones Químicas
Tipos de reacciones: El Ácido Octadeca-8(E),10(E),12(Z)-trienoico experimenta diversas reacciones químicas, incluyendo:
Oxidación: Los dobles enlaces en la molécula la hacen susceptible a la oxidación, lo que lleva a la formación de hidroperóxidos y otros productos de oxidación.
Reducción: Los dobles enlaces se pueden reducir a enlaces simples utilizando reacciones de hidrogenación, normalmente en presencia de un catalizador como paladio sobre carbono.
Sustitución: El grupo ácido carboxílico puede participar en reacciones de esterificación y amidación, formando ésteres y amidas, respectivamente.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y ozono.
Reducción: Hidrógeno gaseoso en presencia de un catalizador de paladio.
Sustitución: Alcoholes y aminas en presencia de catalizadores ácidos para la esterificación y amidación, respectivamente.
Principales productos formados:
Oxidación: Hidroperóxidos y otros derivados oxidados.
Reducción: Ácidos grasos saturados.
Sustitución: Ésteres y amidas del ácido octadeca-trienoico.
Comparación Con Compuestos Similares
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the 9th and 12th carbon atoms.
Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th carbon atoms.
Gamma-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 6th, 9th, and 12th carbon atoms.
Comparison: 8(E),10(E),12(Z)-Octadecatrienoic Acid is unique due to its specific configuration of double bonds, which imparts distinct chemical and biological properties. Unlike linoleic and alpha-linolenic acids, which have all-cis configurations, the mixed E/Z configuration of 8(E),10(E),12(Z)-Octadecatrienoic Acid affects its reactivity and interaction with biological systems. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(8E,10E,12Z)-octadeca-8,10,12-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGMPXYVZZCNDQ-KBPWROHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C=C\CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897455 | |
| Record name | Calendic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calendic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5204-87-5, 28872-28-8 | |
| Record name | Calendic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5204-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calendic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calendic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calendic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8G4N35L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Calendic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40 - 40.5 °C | |
| Record name | Calendic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)




![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)



